molecular formula C11H17N5 B1429621 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine CAS No. 1415719-57-1

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1429621
CAS No.: 1415719-57-1
M. Wt: 219.29 g/mol
InChI Key: WRPUHZIPUVTLKT-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H17N5 and its molecular weight is 219.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Properties

Compounds related to 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine have been studied for their potential antitumor, antifungal, and antibacterial properties. Pyrazole derivatives have shown biological activity against breast cancer and various microbes, highlighting their potential in pharmaceutical applications (Titi et al., 2020).

Anticancer Agents

Several pyrazole derivatives have demonstrated higher anticancer activity compared to standard drugs like doxorubicin, indicating their potential as effective anticancer agents. These compounds have been characterized and evaluated for their in vitro antimicrobial and anticancer activity (Hafez et al., 2016).

Cytotoxic Properties

Pyrazole-based compounds have been examined for their cytotoxic properties in vitro on various tumor cell lines, revealing significant cytotoxic activity. This suggests their potential use in cancer therapy (Kodadi et al., 2007).

Polymerization Catalysts

Pyrazolyl compounds have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, showing potential in polymer chemistry. The resulting polymers have moderate molecular weights and varied polydispersity indices, indicating their utility in material sciences (Matiwane et al., 2020).

Corrosion Inhibition

Bipyrazolic-type organic compounds have been theoretically studied for their potential as corrosion inhibitors. Their effectiveness and reactive sites were analyzed, showing agreement with experimental data and highlighting their applicability in corrosion prevention (Wang et al., 2006).

Properties

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-4-15-6-10(9(3)14-15)7-16-11(12)5-8(2)13-16/h5-6H,4,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPUHZIPUVTLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
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1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
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1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
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1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
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1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
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